molecular formula C5H8Cl2N2O2S B1388292 (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride CAS No. 1184980-74-2

(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride

Cat. No.: B1388292
CAS No.: 1184980-74-2
M. Wt: 231.1 g/mol
InChI Key: OSENPURQRKWKND-UHFFFAOYSA-N
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Description

(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imino group attached to the thiazole ring and an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride typically involves the reaction of thioamides with α-haloacetic acids under basic conditions. The general synthetic route can be outlined as follows:

    Starting Materials: Thioamide and α-haloacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The thioamide is reacted with the α-haloacetic acid in a suitable solvent, such as ethanol or water, at an elevated temperature. The reaction mixture is then acidified to obtain the dihydrochloride salt of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imino group and thiazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxylic acid: Similar in structure but lacks the imino group.

    2-Amino-thiazole: Contains an amino group instead of an imino group.

    Thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

Uniqueness: The presence of both the imino group and the acetic acid moiety in this compound makes it unique among thiazole derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-imino-1,3-thiazol-3-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.2ClH/c6-5-7(1-2-10-5)3-4(8)9;;/h1-2,6H,3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSENPURQRKWKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N)N1CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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